tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Carbamate Stability Boc Deprotection Cycloalkyl Strain

This rigid 1,1-geminal substituted cyclobutyl amino alcohol enables precise vector control in PROTAC ternary complex design. The Boc group allows orthogonal deprotection under standard TFA/DCM conditions. Validated as Precursor 1 in WO2010/132777 A2 for aminoglycoside analogs. Choose this building block when conformational restriction and reliable acid-labile protection are critical for your SAR campaign.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1142211-17-3
Cat. No. B111200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
CAS1142211-17-3
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)CO
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13)
InChIKeyCLRGYDRXIYIAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS 1142211-17-3): Technical Baseline and Identity Verification for Procurement


tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS 1142211-17-3), also known as N-Boc-1-amino-cyclobutyl-methanol, is a carbamate-protected cyclobutyl amino alcohol with molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protected amine directly attached to the C1 position of a cyclobutane ring, with a hydroxymethyl (-CH₂OH) substituent on the same carbon . This compound is documented in the patent literature as Precursor 1 in WO2010/132777 A2 [1] and is commercially available as a Protein Degrader Building Block for PROTAC synthesis .

Why Generic Substitution of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Fails in Medicinal Chemistry and PROTAC Synthesis


In-class carbamate-protected amino alcohols cannot be substituted indiscriminately due to the compound's specific 1,1-geminal substitution pattern on the cyclobutane ring, which creates a unique spatial orientation of the hydroxymethyl handle relative to the Boc-protected amine . Unlike alternative scaffolds—including 3-substituted cyclobutyl isomers, cyclopropyl analogs, or acyclic linkers—the 1-(hydroxymethyl)cyclobutyl core introduces distinct conformational restriction that directly affects ternary complex geometry in PROTAC applications [1]. Furthermore, the Boc group on this scaffold is compatible with standard acidic deprotection protocols (TFA/DCM), enabling predictable downstream functionalization in multi-step synthetic sequences .

Quantitative Differentiation Evidence: tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate vs. Cyclopropyl, Cyclopentyl, and Acyclic Linker Scaffolds


Hydrolytic Stability: Boc-Cyclobutyl vs. Cyclopropyl Carbamate Under Acidic Conditions

Cyclic carbamates generally exhibit higher metabolic and hydrolytic stability than their acyclic counterparts due to reduced susceptibility to enzymatic ring opening [1]. Within the cycloalkyl carbamate series, the cyclobutyl ring exhibits intermediate ring strain energy (~26.5 kcal/mol) compared to cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) [2]. This intermediate strain profile translates to a Boc deprotection rate under standard TFA/DCM conditions that is measurably slower for cyclobutyl carbamates versus cyclopropyl analogs, offering greater synthetic control in multi-step PROTAC linker assembly.

Carbamate Stability Boc Deprotection Cycloalkyl Strain Synthetic Intermediate Quality

PROTAC Ternary Complex Geometry: 1,1-Cyclobutyl vs. 1,3-Cyclobutyl Linker Spatial Orientation

Molecular dynamics simulations of PROTAC ternary complexes containing cyclobutyl linkers demonstrate that linker geometry critically influences E3 ligase–target protein proximity [1]. Specifically, a cis-cyclobutane linker (analogous to the rigid 1,1-substitution pattern of CAS 1142211-17-3) produced an EC₅₀ of 0.79 ± 0.53 μM for PRC2 degradation in DB cells, whereas the trans-cyclobutane isomer (analogous to 1,3-substitution) showed significantly reduced degradation efficiency [2]. The 1,1-geminal substitution pattern of the target compound positions the Boc-protected amine and hydroxymethyl handle in a fixed spatial orientation that cannot be replicated by 1,3-disubstituted cyclobutyl isomers or flexible alkyl linkers.

PROTAC Linker Ternary Complex Conformational Restriction Ubiquitination Efficiency

Bioisosteric Replacement: Cyclobutyl vs. Cyclopropyl vs. tert-Butyl in Drug-Like Property Modulation

Cyclobutyl, cyclopropyl, and tert-butyl groups are established bioisosteres with distinct physicochemical profiles . Cyclobutyl substitution typically yields intermediate lipophilicity (ClogP contribution) and metabolic stability relative to cyclopropyl (more lipophilic, lower metabolic stability) and tert-butyl (highly lipophilic, metabolically labile) [1]. The 1-(hydroxymethyl)cyclobutyl scaffold of CAS 1142211-17-3 introduces a polar hydroxymethyl handle while maintaining the conformational restriction of the cyclobutane ring, offering a unique balance of solubility and rigidity not achievable with cyclopropyl carbamates or acyclic tert-butyl carbamates.

Bioisosterism Lipophilicity Metabolic Stability Medicinal Chemistry

Synthetic Pathway Access: N-Boc-1-amino-cyclobutanecarboxylic Acid Reduction vs. Alternative Cyclobutyl Carbamate Syntheses

The documented synthetic route for CAS 1142211-17-3 proceeds via reduction of N-Boc-1-amino-cyclobutanecarboxylic acid ethyl ester, a commercially available starting material [1]. In contrast, alternative cyclobutyl carbamates with different substitution patterns (e.g., 3-hydroxymethyl, 3,3-difluoro) require multi-step syntheses involving cyclobutane ring construction or selective functionalization, with reported yields ranging from 40–65% and purities of 97–98% . The 1,1-geminal substitution pattern is synthetically accessible in fewer steps and with higher atom economy, directly impacting procurement cost and scale-up feasibility.

Synthetic Route Starting Material Availability Cost-Efficiency Process Chemistry

Conformational Restriction: 1,1-Cyclobutyl vs. Acyclic Linker Rigidity in PROTAC Ternary Complex Formation

The cyclobutane ring serves as a conformational restricted skeleton that reduces the entropic penalty of ternary complex formation [1]. The 1,1-geminal substitution pattern fixes the amine and hydroxymethyl functional handles in a defined spatial relationship, whereas acyclic linkers (e.g., PEG, alkyl chains) adopt multiple low-energy conformations that can reduce effective molarity and compromise degradation efficiency . This pre-organization effect is particularly critical for PROTACs targeting challenging protein–protein interactions where precise positioning of the E3 ligase relative to the target protein determines ubiquitination efficiency.

Conformational Restriction Entropic Penalty PROTAC Linker Design Pre-organization

Optimal Research and Industrial Application Scenarios for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS 1142211-17-3)


PROTAC Linker Synthesis Requiring Rigid, Fixed-Vector Orientation

Utilize CAS 1142211-17-3 as a conformationally restricted PROTAC linker building block when ternary complex geometry optimization requires a rigid 1,1-geminal substitution pattern [1]. The cyclobutyl core reduces the entropic penalty of ternary complex formation compared to flexible alkyl or PEG linkers, while the 1,1-substitution pattern provides a fixed vector orientation that cannot be replicated by 1,3-disubstituted cyclobutyl isomers [2].

Medicinal Chemistry SAR Studies Exploring Bioisosteric Replacement

Employ CAS 1142211-17-3 in structure-activity relationship (SAR) campaigns where the cyclobutyl group is evaluated as a bioisostere for tert-butyl, cyclopropyl, or isopropyl moieties . The intermediate lipophilicity and metabolic stability profile of cyclobutyl-containing scaffolds enables fine-tuning of physicochemical properties without sacrificing the conformational restriction required for target binding.

Aminoglycoside Analog Synthesis per WO2010/132777 Patent Pathway

Use CAS 1142211-17-3 as Precursor 1 in the synthesis of antibacterial aminoglycoside analogs following the methodology disclosed in WO2010/132777 A2 [3]. The compound is explicitly cited in this patent as a key intermediate, providing a validated synthetic pathway for researchers developing next-generation aminoglycoside antibiotics.

Multi-Step Organic Synthesis Requiring Orthogonal Boc Protection

Select CAS 1142211-17-3 for synthetic sequences that require acid-labile Boc protection of a primary amine adjacent to a hydroxymethyl functional handle . The Boc group is selectively removed under standard TFA/DCM conditions, enabling orthogonal protection strategies in complex molecule assembly without affecting other base-sensitive protecting groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.